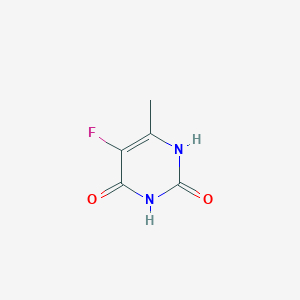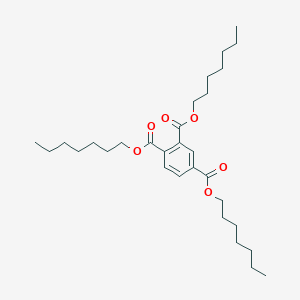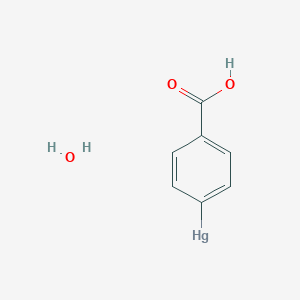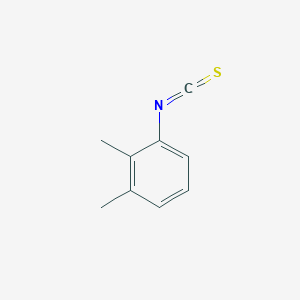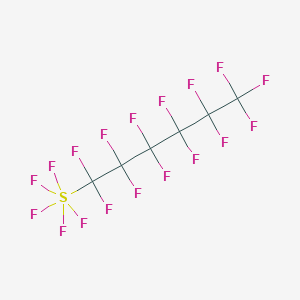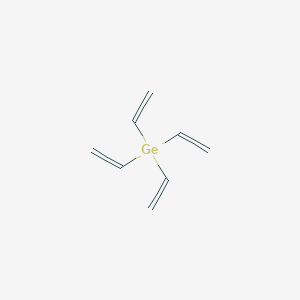
Tetraethenylgermane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetraethenylgermane is typically synthesized through the reaction of germanium tetrachloride with vinylmagnesium chloride. The reaction is carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:
- Preparation of vinylmagnesium chloride by bubbling vinyl chloride through a suspension of magnesium powder in THF.
- Reaction of the freshly prepared vinylmagnesium chloride solution with germanium tetrachloride in THF, yielding a mixture of vinylchlorogermanes.
- Further treatment of this mixture with additional vinylmagnesium chloride to obtain tetravinylgermane .
Industrial Production Methods: The industrial production of tetravinylgermane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the production of tetravinylgermane suitable for various applications.
化学反应分析
Types of Reactions: Tetraethenylgermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The vinyl groups in tetravinylgermane can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens and organolithium compounds are used for substitution reactions.
Addition: Halogens like bromine and chlorine are used in addition reactions.
Major Products Formed:
Oxidation: Germanium dioxide.
Substitution: Various substituted germanium compounds.
Addition: Tetrabromo- and tetrachlorogermane.
科学研究应用
Tetraethenylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of tetravinylgermane and its derivatives.
作用机制
The mechanism of action of tetravinylgermane involves its interaction with various molecular targets and pathways. The vinyl groups attached to the germanium atom can participate in chemical reactions, leading to the formation of new compounds. These reactions can affect biological systems by interacting with proteins, enzymes, and other biomolecules. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Hexavinyldigermane: Contains six vinyl groups attached to two germanium atoms.
Octavinyltrigermane: Contains eight vinyl groups attached to three germanium atoms.
Comparison: Tetraethenylgermane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to hexavinyldigermane and octavinyltrigermane, tetravinylgermane has a simpler structure, making it easier to study and manipulate in chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
1185-61-1 |
|---|---|
分子式 |
C8H12Ge |
分子量 |
180.81 g/mol |
IUPAC 名称 |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI 键 |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
规范 SMILES |
C=C[Ge](C=C)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


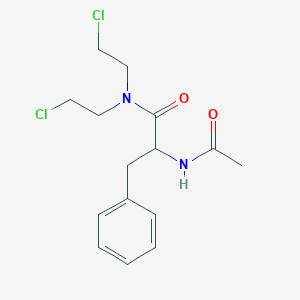
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
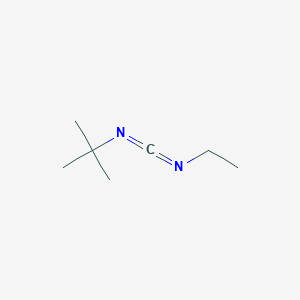
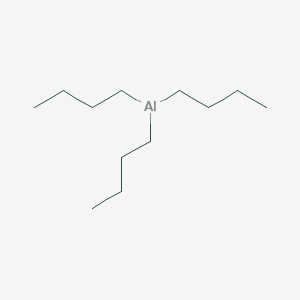
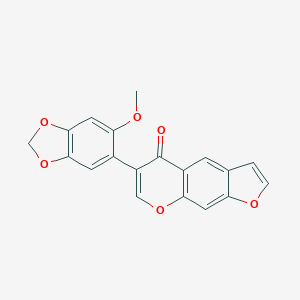
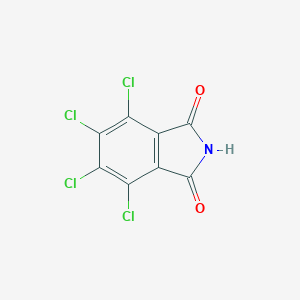
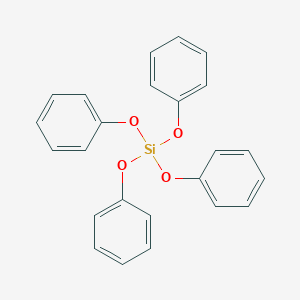
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)

